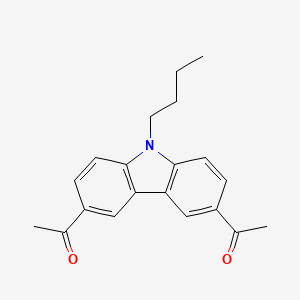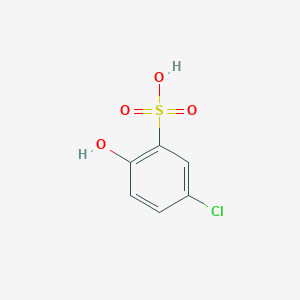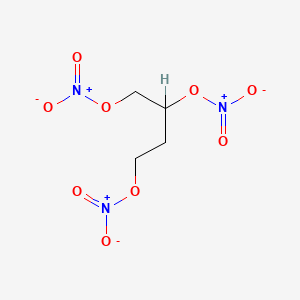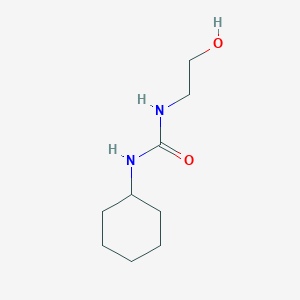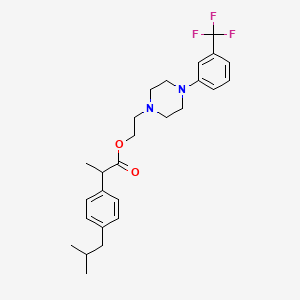
Frabuprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FRABUPROFEN is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class. It is known for its potent anti-inflammatory, analgesic, and antipyretic properties. The compound is chemically described as 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate . It is used primarily for the treatment of pain, inflammation, and fever.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FRABUPROFEN involves several steps, starting from the basic raw materials. One common method involves the acylation of o-fluoroaniline or N-substituted o-fluoroaniline with 2-halogenated propionyl halide under the action of a Lewis acid to obtain an intermediate compound . This intermediate undergoes further reactions, including ketal formation, rearrangement, and hydrolysis, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous-flow chemistry has also been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
FRABUPROFEN undergoes various chemical reactions, including:
Esterification: The carboxylic acid group of this compound can react with alcohols to form esters, which can enhance the solubility and absorption of the drug.
Salt Formation: The compound can form salts with bases, which can improve its stability and bioavailability.
Halogenation: Introduction of halogen atoms can modify the pharmacokinetic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols for esterification, bases for salt formation, and halogenating agents for halogenation. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various esters, salts, and halogenated derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
FRABUPROFEN has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of NSAIDs.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating various inflammatory conditions, pain, and fever.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
FRABUPROFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and thromboxanes . By blocking COX, this compound reduces the production of these mediators of pain, inflammation, and fever. The compound acts on both COX-1 and COX-2 isoforms, leading to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to FRABUPROFEN include other NSAIDs such as ibuprofen, naproxen, and flurbiprofen .
Uniqueness
This compound is unique in its chemical structure, which includes a trifluoromethyl group and a piperazine ring. These structural features contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the NSAID class .
Conclusion
This compound is a versatile NSAID with significant therapeutic potential. Its unique chemical structure and wide range of applications in scientific research make it an important compound in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
86696-88-0 |
|---|---|
Molecular Formula |
C26H33F3N2O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C26H33F3N2O2/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(32)33-16-15-30-11-13-31(14-12-30)24-6-4-5-23(18-24)26(27,28)29/h4-10,18-20H,11-17H2,1-3H3 |
InChI Key |
ROZHWGHNJMGUJH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


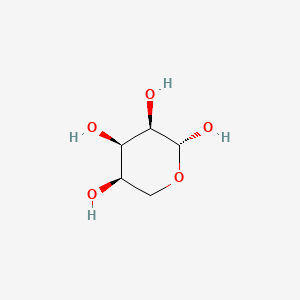
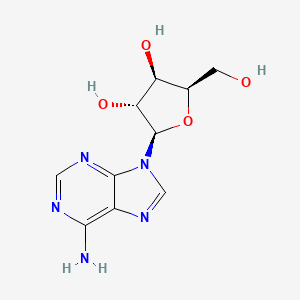

![3-Nitrothieno[2,3-c]pyridine](/img/structure/B1618876.png)
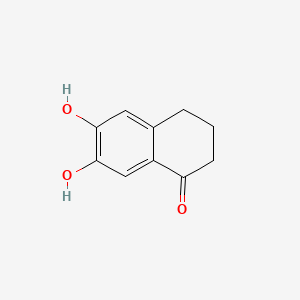
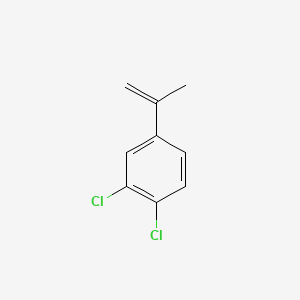
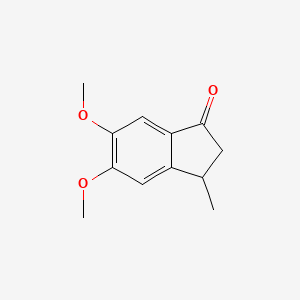
![Furo[3,4-f][1,3]benzodioxole-5,7-dione](/img/structure/B1618880.png)
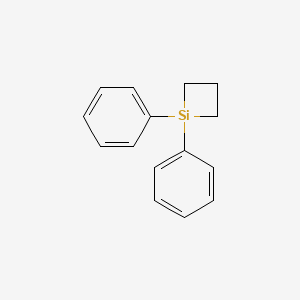
![10,20-dioxapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B1618889.png)
